molecular formula C17H14ClN3O5S2 B2424795 Methyl 3-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1351612-57-1

Methyl 3-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2424795
CAS RN: 1351612-57-1
M. Wt: 439.89
InChI Key: UGDVIZAMBWZWAI-UHFFFAOYSA-N
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Description

Methyl 3-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H14ClN3O5S2 and its molecular weight is 439.89. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Thiophene and Oxadiazole Derivatives

Thiophene and oxadiazole derivatives, including Methyl 3-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate, are recognized for their broad spectrum of biological activities. Specifically, thiophene analogues have been synthesized and evaluated for their potential carcinogenicity through in vitro assays, although their capability to cause tumors in vivo remains uncertain (Ashby et al., 1978). Moreover, oxadiazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focus for synthesizing more potent drugs (Jalhan et al., 2017).

Role in Drug Metabolism and Drug-Drug Interactions

The compound's oxadiazole moiety can play a crucial role in drug metabolism, particularly involving Cytochrome P450 (CYP) enzymes. The interaction with various CYP isoforms can be pivotal in predicting drug-drug interactions when multiple drugs are coadministered, making an in-depth understanding of these interactions essential for drug development (Khojasteh et al., 2011).

Contributions to Synthesis Methods and Material Science

Methyl 3-((3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate, due to its thiophene component, may contribute to advancements in synthesis methods and material science. Thiophene derivatives are integral in various applications, including medicinal chemistry, organic materials, and as intermediates in organic synthesis (Xuan, 2020).

Pharmacological Potential and Drug Development

The compound's structure, especially the oxadiazole part, holds significant pharmacological potential. Oxadiazole derivatives are essential in the development of new drugs due to their wide range of biological activities, including antiviral, analgesic, anti-inflammatory, and antitumor properties. This makes the compound an important structural element in creating new medicinal agents (Rana et al., 2020).

properties

IUPAC Name

methyl 3-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S2/c1-25-17(22)14-13(5-6-27-14)28(23,24)21-8-11(9-21)16-19-15(20-26-16)10-3-2-4-12(18)7-10/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDVIZAMBWZWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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